![molecular formula C25H23F3N4O3S B2908933 2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one CAS No. 1028685-18-8](/img/structure/B2908933.png)
2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Formation of 4-(Trifluoromethyl)phenylpiperidin-4-ol : Starting from commercially available materials, a piperidine derivative undergoes a radical protodeboronation, followed by alkylation with 4-chloro-4’-fluorobutyrophenone. This sequence yields the key intermediate, 4-(trifluoromethyl)phenylpiperidin-4-ol .
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds related to the given chemical structure, such as 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones, have been synthesized and shown to exhibit significant biological activity against various standard strains. This showcases their potential in the development of new antimicrobial and antifungal agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system have been prepared and evaluated for their antihypertensive activity. This research indicates the potential of these compounds in creating effective treatments for hypertension, illustrating the versatility of piperidine and quinazoline-based structures in therapeutic applications (H Takai et al., 1986).
Cardiotonic Activity
Research on 1-(6,7-dimethoxy-4-quinazolinyl)piperidines has shown that derivatives carrying various 5-membered heterocycles exhibit potent inotropic activity. These findings contribute to the development of novel cardiotonic agents, demonstrating the therapeutic potential of quinazoline and piperidine derivatives (Y. Nomoto et al., 1991).
Insecticidal Efficacy
The synthesis of novel bis quinazolin-4(3H)-one derivatives has explored their application as insecticidal agents. This highlights the potential use of such compounds in agricultural settings to protect crops from pests, further expanding the scope of research applications for quinazoline derivatives (Manal M. El-Shahawi et al., 2016).
Antimicrobial Agents
The synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents indicates the broad-spectrum activity of these compounds against bacteria and fungi. This research underscores the importance of quinazoline and related structures in developing new antimicrobial strategies (Divyesh Patel et al., 2012).
Future Directions
properties
IUPAC Name |
2-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O3S/c26-25(27,28)16-5-3-4-15(14-16)24(35)10-12-31(13-11-24)20(33)9-8-19-22(34)32-21(29-19)17-6-1-2-7-18(17)30-23(32)36/h1-7,14,17,19,35H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLLAPUSTCHOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCC3C(=O)N4C(=N3)C5C=CC=CC5=NC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2908851.png)
![4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2908852.png)
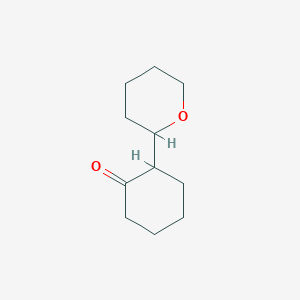
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2908855.png)
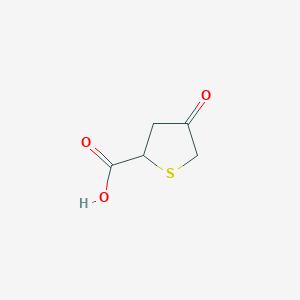

![2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2908861.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2908862.png)
![8-bromo-10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2908865.png)
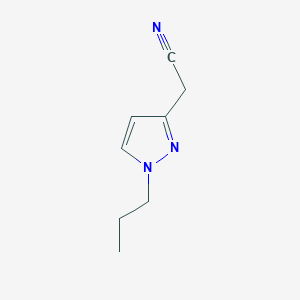

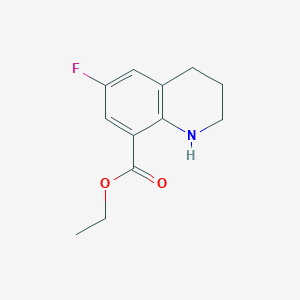
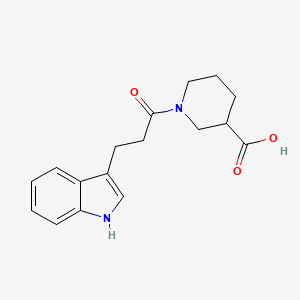
![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2908873.png)